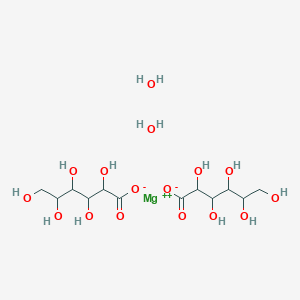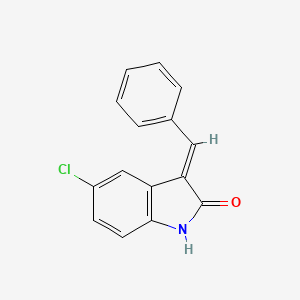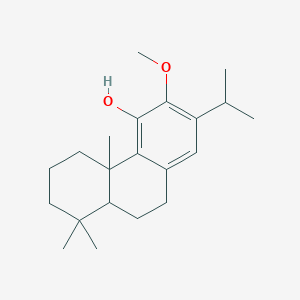
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, also known as magnesium gluconate hydrate, is a magnesium salt of gluconic acid. This compound is commonly used as a dietary supplement to provide magnesium, an essential mineral for numerous physiological functions. Magnesium gluconate hydrate is known for its high bioavailability and is often used in medical and nutritional applications to address magnesium deficiencies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium gluconate hydrate can be synthesized through the neutralization of gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where gluconic acid reacts with the magnesium source to form the magnesium salt. The reaction conditions include maintaining a controlled pH and temperature to ensure complete reaction and high yield.
Reaction Example:
C6H12O7+Mg(OH)2→C6H11MgO7+H2O
Industrial Production Methods
In industrial settings, magnesium gluconate hydrate is produced on a larger scale using similar neutralization reactions. The process involves the following steps:
Preparation of Gluconic Acid Solution: Gluconic acid is dissolved in water to form an aqueous solution.
Neutralization: Magnesium hydroxide or magnesium carbonate is gradually added to the gluconic acid solution under controlled pH and temperature conditions.
Filtration and Purification: The resulting solution is filtered to remove any impurities and then concentrated.
Crystallization: The concentrated solution is cooled to crystallize magnesium gluconate hydrate.
Drying: The crystals are dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium gluconate hydrate can undergo various chemical reactions, including:
Oxidation: The gluconate part of the compound can be oxidized to form gluconolactone.
Reduction: Reduction reactions can convert gluconate to other sugar alcohols.
Substitution: The magnesium ion can be replaced by other metal ions in certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride can facilitate ion exchange reactions.
Major Products
Oxidation: Gluconolactone
Reduction: Sugar alcohols like sorbitol
Substitution: Corresponding metal gluconates
Aplicaciones Científicas De Investigación
Magnesium gluconate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used in clinical studies to investigate its effects on cardiovascular health, muscle function, and neurological conditions.
Industry: Employed in the food and pharmaceutical industries as a fortifying agent and stabilizer.
Mecanismo De Acción
Magnesium gluconate hydrate exerts its effects primarily through the release of magnesium ions. These ions play crucial roles in numerous biological processes, including:
Enzyme Activation: Magnesium acts as a cofactor for many enzymes involved in energy production, DNA synthesis, and protein synthesis.
Muscle Function: It is essential for muscle contraction and relaxation.
Nervous System: Magnesium ions help regulate neurotransmitter release and neuronal excitability.
Comparación Con Compuestos Similares
Magnesium gluconate hydrate can be compared with other magnesium salts such as magnesium citrate, magnesium oxide, and magnesium sulfate. Each compound has unique properties and applications:
Magnesium Citrate: Known for its high solubility and use as a laxative.
Magnesium Oxide: Commonly used as an antacid and magnesium supplement with lower bioavailability.
Magnesium Sulfate: Used in medical treatments for eclampsia and as a laxative.
Magnesium gluconate hydrate stands out due to its high bioavailability and gentle effect on the digestive system, making it a preferred choice for dietary supplementation.
Conclusion
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate is a versatile compound with significant applications in nutrition, medicine, and scientific research. Its high bioavailability and essential role in numerous physiological processes make it a valuable compound for addressing magnesium deficiencies and supporting overall health.
Propiedades
IUPAC Name |
magnesium;2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mg.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFTNWQKDPLAS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26MgO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)






![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)
